2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone - 691870-06-1

2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone

Catalog Number: EVT-3104088
CAS Number: 691870-06-1
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone is not explicitly detailed in the provided abstracts, similar quinazolinone derivatives are synthesized using various methods. A common approach involves reacting substituted anthranilic acid with formamide or its derivatives to form the quinazolinone ring. Further modifications, such as N-arylation or alkylation, can then introduce specific substituents. [, , , ]

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone, significantly influences their pharmacological activity. Computational techniques like molecular docking are frequently employed to predict the binding affinity and interactions of these molecules with various biological targets. []

Mechanism of Action
  • Enhancers of GABA-mediated inhibition: These compounds may potentiate the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) by interacting with GABA receptors. This mechanism is relevant in the context of anticonvulsant activity. []
  • Tyrosine kinase inhibitors: Tyrosine kinases play crucial roles in cellular signaling pathways involved in cell growth and proliferation. Inhibition of specific tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), is a promising strategy for anticancer therapy. []
  • Glucocorticoid receptor antagonists: Glucocorticoids are steroid hormones involved in various physiological processes, including metabolism and immune response. Glucocorticoid receptor antagonists block the effects of glucocorticoids and have potential applications in managing conditions like metabolic disorders and inflammatory diseases. []
Applications
  • Anticonvulsant Activity: Similar to compounds described in [], 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone could be investigated for its potential to suppress seizures. Its ability to enhance GABA-mediated inhibition could be explored using in vitro and in vivo models of epilepsy.
  • Anticancer Activity: Given the structural similarity to compounds in [], 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone may possess inhibitory activity against tyrosine kinases like VEGFR-2 and EGFR. This potential could be investigated using cell-based assays and animal models of cancer.

Compound Description: This compound is a quinazolinone derivative synthesized and evaluated for its anticonvulsant activity. It exhibited significant activity against both tonic seizures in the maximal electroshock (MES) model and clonic seizures in the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. [] Additionally, this compound displayed good oral absorption potential based on quantitative estimate of drug-likeness (QED) analysis. []

Compound Description: Similar to the previous compound, this is another quinazolinone derivative synthesized and evaluated for its anticonvulsant activity. [] It demonstrated significant activity against both tonic seizures in the MES model and clonic seizures in the scPTZ induced seizure model. [] This compound also displayed promising oral absorption potential as indicated by QED analysis. []

Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Compound Description: This novel quinazolinone-based derivative was synthesized and characterized using various analytical techniques including NMR, Raman and infrared spectroscopy. [] It displayed potent cytotoxic activity against human cervical cancer (HeLa), human lung adenocarcinoma (A549) and triple negative breast cancer (MDA-MB-231) cells in vitro. [] Furthermore, it showed inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, suggesting its potential as an anti-cancer agent. []

Relevance: This compound shares the core quinazolinone scaffold with 2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone and also has a 4-fluorophenyl group attached to the 2-position of the quinazolinone ring. [] The major difference lies in the substituents at the 6-position, with a methyl group in this compound instead of the morpholino group. Additionally, there is an ethyl thioacetate substituent at the 3-position.

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

Compound Description: TASP0434299 is a pyridopyrimidin-4-one derivative developed as a potential radioligand for the arginine vasopressin 1B (V1B) receptor. [] It displayed high binding affinities for human and rat V1B receptors and demonstrated potent antagonistic activity at the human V1B receptor in vitro. [] Studies in rats and monkeys indicated that radiolabeled TASP0434299 could be used as an in vivo radiotracer to measure V1B receptor occupancy. []

Properties

CAS Number

691870-06-1

Product Name

2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone

IUPAC Name

2-(4-fluorophenyl)-6-morpholin-4-yl-3H-quinazolin-4-one

Molecular Formula

C18H16FN3O2

Molecular Weight

325.343

InChI

InChI=1S/C18H16FN3O2/c19-13-3-1-12(2-4-13)17-20-16-6-5-14(11-15(16)18(23)21-17)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,20,21,23)

InChI Key

FXSLHANNVFDWEM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.